2,2,2-Trichloroéthanol

Vue d'ensemble

Description

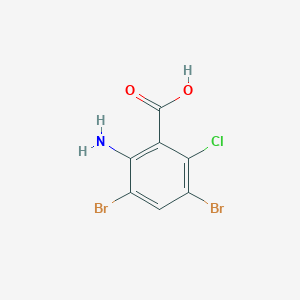

Le trichloroéthanol est un composé chimique de formule Cl₃C−CH₂OH. À température ambiante, c'est un liquide clair et inflammable, incolore à l'état pur mais souvent légèrement jaune. La molécule peut être décrite comme de l'éthanol avec les trois atomes d'hydrogène en position 2 (le groupe méthyle) remplacés par des atomes de chlore . Historiquement, le trichloroéthanol a été utilisé comme sédatif hypnotique, et ses effets pharmacologiques chez l'homme sont similaires à ceux de son promédicament, l'hydrate de chloral .

Applications De Recherche Scientifique

Trichloroethanol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

2,2,2-Trichloroethanol (TCE), an active metabolite of chloral hydrate, primarily targets tetrodotoxin-resistant Na+ channels in nociceptive sensory neurons . These channels play a crucial role in the transmission of pain signals in the nervous system.

Mode of Action

TCE modulates the tetrodotoxin-resistant Na+ channels in multiple ways. It decreases the peak amplitude of transient TTX-R INa (tetrodotoxin-resistant sodium current) in a concentration-dependent manner . It also induces a hyperpolarizing shift on the steady-state fast inactivation relationship, increases use-dependent inhibition, accelerates the onset of inactivation, and retards the recovery of inactivated TTX-R Na+ channels . These interactions result in decreased excitability of nociceptive neurons .

Biochemical Pathways

It is known that tce is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of chloral hydrate and trichloroethanol to trichloroacetic acid in the liver and kidneys also occurs to a lesser extent .

Pharmacokinetics

TCE is rapidly absorbed in the gastrointestinal tract following oral or rectal administration . It is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This metabolite is responsible for the pharmacological effects of TCE. The metabolism of TCE is catalyzed by alcohol dehydrogenase and other enzymes .

Result of Action

The modulation of tetrodotoxin-resistant Na+ channels by TCE results in decreased excitability of nociceptive neurons . This leads to a reduction in the transmission of pain signals, providing an analgesic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCE. For instance, TCE is a clear flammable liquid at room temperature, and its color can vary from colorless when pure to light yellow . Chronic exposure to TCE may result in kidney and liver damage . Furthermore, the flash point of TCE is 110 °C, indicating that it should be stored and handled carefully to prevent ignition . It is also recommended to avoid release of TCE to the environment .

Analyse Biochimique

Biochemical Properties

2,2,2-Trichloroethanol is mainly used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides . It can be easily cleaved by zinc reduction . The 2,2,2-Trichloroethyl (TCE) moiety of 2,2,2-trichloroethanol interacts with these biomolecules, facilitating their protection during biochemical reactions .

Cellular Effects

The effects of 2,2,2-Trichloroethanol on cells are primarily observed in its role as a metabolite of certain drugs. For instance, the hypnotic drug triclofos is metabolized in vivo to 2,2,2-trichloroethanol . Chronic exposure to 2,2,2-Trichloroethanol may result in kidney and liver damage . It has also been found to modulate tetrodotoxin-resistant Na+ channels in rat nociceptive neurons .

Molecular Mechanism

2,2,2-Trichloroethanol exerts its effects at the molecular level through various mechanisms. It is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of chloral hydrate and trichloroethanol to trichloroacetic acid in the liver and kidneys also occurs to a lesser extent .

Temporal Effects in Laboratory Settings

It is known that 2,2,2-Trichloroethanol can be added to SDS-PAGE gels to enable fluorescent detection of proteins without a staining step, for immunoblotting or other analysis methods .

Dosage Effects in Animal Models

In animal models, the effects of 2,2,2-Trichloroethanol vary with different dosages. In a study involving Sprague-Dawley rats, no specific toxic effect or target organ was identified even at the highest doses tested . An increase in red blood cells and hemoglobin was observed at the highest dose level in male rats .

Metabolic Pathways

2,2,2-Trichloroethanol is involved in several metabolic pathways. It is a metabolite of trichloroethylene and chloral, two chemicals found in drinking water . It is also present in finished drinking water as a byproduct of the water chlorination process .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le trichloroéthanol peut être synthétisé par réduction de l'acide trichloroacétique à l'aide de zinc et d'acide chlorhydrique. La réaction se déroule comme suit :

Cl3CCOOH+Zn+HCl→Cl3CCH2OH+ZnCl2+H2O

Méthodes de production industrielle : Dans les milieux industriels, le trichloroéthanol est souvent produit par hydrogénation catalytique du trichloroacétaldéhyde (chloral) en présence d'un catalyseur approprié tel que le palladium sur carbone. Les conditions de réaction impliquent généralement des températures et des pressions élevées pour garantir une conversion efficace.

Types de réactions :

Oxydation : Le trichloroéthanol peut être oxydé en acide trichloroacétique à l'aide d'agents oxydants forts tels que le permanganate de potassium.

Réduction : Il peut être réduit en dichloroéthanol à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le trichloroéthanol subit des réactions de substitution nucléophile où le groupe hydroxyle peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Divers nucléophiles tels que les halogénures ou les amines en présence d'une base.

Principaux produits :

Oxydation : Acide trichloroacétique.

Réduction : Dichloroéthanol.

Substitution : Produits substitués correspondants en fonction du nucléophile utilisé.

4. Applications de recherche scientifique

Le trichloroéthanol a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le trichloroéthanol exerce ses effets principalement par son action sur le système nerveux central. Il est métabolisé dans le foie en acide trichloroacétique et en trichloroéthanol, qui agissent ensuite sur les récepteurs de l'acide gamma-aminobutyrique (GABA), renforçant les effets inhibiteurs du GABA et conduisant à la sédation et à l'hypnose {_svg_3}. De plus, le trichloroéthanol module les canaux sodiques résistants à la tétrodotoxine dans les neurones nociceptifs, diminuant leur excitabilité et contribuant à ses effets analgésiques .

Composés similaires :

Hydrate de chloral : Un promédicament qui est métabolisé en trichloroéthanol dans l'organisme.

Chlorobutanol : Partage des effets pharmacologiques similaires à ceux du trichloroéthanol.

Tribromoéthanol : Un autre dérivé d'éthanol halogéné présentant des propriétés sédatives.

Unicité : Le trichloroéthanol est unique en son double rôle de sédatif hypnotique et de réactif utile en synthèse organique. Sa capacité à agir comme groupe protecteur pour les acides carboxyliques et son application dans la détection des protéines en recherche biologique mettent en évidence sa polyvalence et son importance dans divers domaines scientifiques .

Comparaison Avec Des Composés Similaires

Chloral Hydrate: A prodrug that is metabolized to trichloroethanol in the body.

Chlorobutanol: Shares similar pharmacological effects with trichloroethanol.

Tribromoethanol: Another halogenated ethanol derivative with sedative properties.

Uniqueness: Trichloroethanol is unique in its dual role as both a sedative hypnotic and a useful reagent in organic synthesis. Its ability to act as a protecting group for carboxylic acids and its application in protein detection in biological research highlight its versatility and importance in various scientific fields .

Propriétés

IUPAC Name |

2,2,2-trichloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWDGTGXUYRARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021950 | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid with an ethereal odor; mp = 18 deg C; [Merck Index], Liquid | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

83.3 mg/mL at 25 °C | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.08 [mmHg] | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-20-8 | |

| Record name | Trichloroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRICHLOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW835AJ62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,2,2-Trichloroethanol (TCE), the active metabolite of chloral hydrate, exerts its effects through various mechanisms depending on the target.

- Ion Channels: TCE activates specific potassium channels like TREK-1 and TRAAK [], leading to hyperpolarization of cell membranes. This effect contributes to its sedative and hypnotic properties. For instance, TCE-induced activation of TRAAK channels in cerebrovascular smooth muscle cells leads to dilation of the middle cerebral artery []. Additionally, TCE modulates ligand-gated ion channels such as GABA-A and 5-HT3 receptors, potentially by inducing structural changes that alter their function [].

- Enzymes: TCE inhibits cytochrome P450 enzymes, affecting the metabolism of other drugs and potentially leading to drug interactions []. It also inhibits human class II alcohol dehydrogenase, specifically through an uncompetitive inhibition mechanism [].

- Macrophages: TCE exhibits anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6 in murine macrophages stimulated with peptidoglycan []. This effect is attributed to the suppression of NF-κB activity [].

- Circadian Rhythm: TCE can phase-shift the circadian rhythm in peripheral organs, particularly in the liver, independent of its anesthetic activity []. This effect is potentially linked to changes in the expression of clock genes like Bmal1 and Clock [].

ANone:

- Spectroscopic Data:

ANone:

- Solvent Compatibility: TCE is soluble in various organic solvents, including toluene, ethanol, and chloroform. It can also dissolve certain biomolecules like myelin, allowing for gel filtration and analysis [].

- Applications: TCE is utilized in various applications, including:

- Fluorescence Enhancement: TCE acts as a fluorescence enhancer, improving protein crystal identification in X-ray crystallography by enhancing the native tryptophan fluorescence [].

- Dosimetry: TCE is used as a chemical sensitizer in Leuco Crystal Violet (LCV) micelle gel dosimeters, enhancing their dose sensitivity [].

- Polymer Synthesis: TCE serves as an initiator in atom transfer radical polymerization (ATRP), enabling the controlled synthesis of polymers like poly(methyl methacrylate) [, ].

- Diels-Alder Reactions: TCE derivatives like 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate are employed as dienes in Diels-Alder reactions, offering regio- and stereo-selectivity [].

ANone:

- Parameter Development: Computational tools like the force field toolkit are used to develop parameters for TCE compatible with molecular dynamics software like CHARMM36 [].

- Molecular Dynamics: These simulations provide insights into TCE's interactions with biological systems, such as its binding to proteins like bovine serum albumin [] and its partitioning behavior in lipid bilayers [].

ANone:

- Halogen Substituents: The type and number of halogen substituents on the ethanol molecule significantly influence TCE's activity and potency. For example, 2,2,2-tribromoethanol exhibits greater efficacy than TCE in activating TASK-3 channels []. Replacing chlorine atoms with fluorine (2,2,2-trifluoroethanol) diminishes its activity on TASK-3 channels [].

- Molecular Size: The size of the halogenated substituent also plays a crucial role. Increasing the size from chlorine to bromine increases potency, while further increases to iodine (carbon tetraiodide) result in inhibition of TASK-3 channels [].

- Hydrophobicity: The balance between lipophilicity and hydrophobicity mediated by halogen substitutions affects its interactions with biological membranes and protein binding sites [].

ANone: While specific formulation strategies for TCE are limited within the provided research, general principles apply:

ANone:

- Metabolism: TCE is primarily metabolized in the liver, mainly via oxidation by cytochrome P450 enzymes to trichloroacetic acid []. It can also be conjugated with glucuronic acid, forming excretable metabolites [].

- Excretion: TCE and its metabolites are primarily excreted in the urine [].

- In Vitro:

- In Vivo:

- Cerebral Artery Dilation: TCE induces dilation of rat middle cerebral arteries, potentially contributing to the increased cerebral blood flow observed with chloral hydrate administration [].

- Circadian Rhythm Disruption: Repeated administration of TCE can phase-shift the circadian rhythm in the liver of mice [].

ANone:

- Toxicity: While generally considered less toxic than its parent compound (chloral hydrate), TCE exhibits dose-dependent toxicity. In a 90-day study in rats, the lowest observed adverse effect levels (LOAEL) were 320 mg/kg/day for females and 160 mg/kg/day for males [].

- Hematopoietic Effects: High doses of TCE can cause an increase in red blood cell count, hematocrit, and hemoglobin levels in rats []. These changes might not necessarily indicate specific organ toxicity but warrant further investigation.

ANone: The provided research does not delve into these specific aspects related to 2,2,2-Trichloroethanol.

ANone: The provided research highlights some key historical aspects:

- Early Acaricide Use: Kelthane® (1,1-bis(p-chlorophenyl)-2,2,2-trichloroethanol), structurally related to TCE, was used as an acaricide. Research from the 1950s and 1960s examined its efficacy against various mite species [, , ]. This research period also explored the emergence of acaricide resistance [, ].

- Metabolism Studies: Research in the late 20th century focused on understanding the metabolism of chlorinated hydrocarbons, including TCE, by various organisms, including bacteria and mammals [, , , ].

ANone: Research on TCE spans various disciplines, highlighting its multi-faceted nature:

- Chemistry: Synthetic methods for producing TCE derivatives and their applications in organic synthesis, like Diels-Alder reactions [].

- Biochemistry: Understanding the interactions of TCE with biological systems, including its effects on enzymes [, , ], ion channels [, , , ], and cellular signaling pathways [].

- Pharmacology: Investigating the pharmacological effects of TCE, including its sedative-hypnotic properties [], modulation of neurotransmitter systems [, ], and potential for adverse effects [].

- Toxicology: Assessing the toxicity profile of TCE, exploring its potential for organ damage, and determining safe exposure limits [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)